molecular formula C6H4N2O2 B066118 Furo[2,3-d]pyrimidin-4(3H)-one CAS No. 186454-69-3

Furo[2,3-d]pyrimidin-4(3H)-one

Cat. No. B066118
M. Wt: 136.11 g/mol
InChI Key: GBRNPUKAAYSNOS-UHFFFAOYSA-N
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Description

“Furo[2,3-d]pyrimidin-4(3H)-one” is a type of heterocyclic compound . It’s a part of a broader class of compounds known as furo-pyrimidines, which have been shown to have significant biological activity .


Synthesis Analysis

The synthesis of “Furo[2,3-d]pyrimidin-4(3H)-one” has been demonstrated in several studies. One method involves the reaction of 2-alkylthio-6-aminopyrimidin-4(3H)-ones with ethyl bromopyruvate . This reaction proceeds under neutral or acidic conditions . Another synthesis method involves the condensation of 2-amino-3-ethylcarboxylate-4,5-diphenylfuran with monosubstituted thioureas on alumina support, under microwave irradiation .


Molecular Structure Analysis

The molecular structure of “Furo[2,3-d]pyrimidin-4(3H)-one” is characterized by a fused ring system containing a furan ring and a pyrimidinone ring . The compound can be modified with various substituents, leading to a wide range of derivatives with different properties .


Chemical Reactions Analysis

“Furo[2,3-d]pyrimidin-4(3H)-one” and its derivatives can undergo various chemical reactions. For instance, the obtained furo[2,3-d]pyrimidines underwent further cyclocondensation reaction with ethyl bromopyruvate to afford diethyl 5-alkylthiofuro[3,2-e]imidazo[1,2-c]pyrimidine-2,9-dicarboxylates .

Scientific Research Applications

Antifungal and Antibacterial Activities

Scientific Field:

Medicinal Chemistry and Pharmacology

Summary:

Furo[2,3-d]pyrimidin-4(3H)-one derivatives have demonstrated promising antifungal and antibacterial properties. These compounds are of interest due to their potential therapeutic applications in treating fungal infections and combating bacterial pathogens.

Experimental Procedures:

    Synthesis

    • The reaction occurs on alumina support under microwave irradiation, resulting in an excellent yield of 92% within just 8 minutes .

Results:

High Triplet Energy Host Material

Scientific Field:

Materials Science and Organic Electronics

Summary:

A novel electron-transport-type host material based on a benzo[4,5]furo[3,2-d]pyrimidine (BFP) core has been synthesized. This host material is designed to possess both tetraphenylsilyl blocking groups and hole-transport-type carbazole moieties.

Experimental Procedures:

Results:

  • The BFP-based host material exhibits high triplet energy, making it suitable for use in OLEDs and other organic electronic devices .

Heterocyclic Compound Synthesis

Scientific Field:

Organic Chemistry

Summary:

Efficient methods for synthesizing furo[2,3-d]pyrimidin-4(3H)-ones have been developed, providing access to diverse heterocyclic compounds.

Experimental Procedures:

  • Carbodiimide Reaction :
    • Sodium alkoxide or solid potassium carbonate is used as a base catalyst .

Results:

properties

IUPAC Name

3H-furo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c9-5-4-1-2-10-6(4)8-3-7-5/h1-3H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRNPUKAAYSNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596472
Record name Furo[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[2,3-d]pyrimidin-4(3H)-one

CAS RN

186454-69-3
Record name Furo[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
MM El-Shahawi, AK El-Ziaty - Journal of Chemistry, 2017 - hindawi.com
2-Amino-4,5-diphenylfuran-3-carbonitrile 1 was utilized as building block for the construction of new furo[2,3-d]pyrimidin-4(3H)-one derivative 2 and 4H-furo 2,3-d 1,3 oxazin-4-one …
Number of citations: 4 www.hindawi.com
Q Li, YM Chen, YG Hu, X Luo, JKS Ko… - Research on Chemical …, 2016 - Springer
Tumor growth is usually associated with persistent pain, especially during mid and terminal stages of cancer development. Nonetheless, a medicinal compound that possesses both …
Number of citations: 10 link.springer.com
YG Hu, GH Li, MW Ding - Arkivoc, 2008 - arkat-usa.org
The carbodiimides 4, obtained from reactions of iminophosphorane 3 with aromatic isocyanates, reacted with amines or phenols to give 2-substituted furo [2, 3-d] pyrimidin-4 (3H)-ones …
Number of citations: 7 www.arkat-usa.org
X Yang, C Li, C Qi, F Zhang - Journal of Heterocyclic Chemistry, 2020 - Wiley Online Library
A new three‐component domino reaction for the synthesis of 2‐amino‐6‐aryl‐5‐(phenylamino)‐3,7‐dihydro‐4H‐pyrrolo[2,3‐d]pyrimidin‐4‐one derivatives 4 using acetic acid as …
Number of citations: 2 onlinelibrary.wiley.com
Y Hu, H Gao, G Wang, Y Wang, Y Qu… - Chinese Journal of …, 2012 - sioc-journal.cn
In this paper, a novel series of 2-aminofuro [2, 3-d] yrimidin-4 (3H)-one derivatives were prepared via aza-Wittig reaction of iminophosphorane 3 with aromatic isocyanate and …
Number of citations: 13 sioc-journal.cn
A El-Ziaty, MM El-Shahawi - … of Chemistry (2017), ID 5610707, 6 …, 2017 - 193.227.20.57
Enaminonitrile as Building Block in Heterocyclic Synthesis: Synthesis of Novel 4H-Furo[2,3-d][1,3]oxazin-4-one and Furo[2,3-d]pyrimidin-4(3H)-one Derivatives | Ain Shams Scholar Skip navigation …
Number of citations: 0 193.227.20.57
MMH Bhuiyan, KMM Rahman, MI Islam - Biological Sciences-PJSIR, 2009 - v2.pjsir.org
Cyclization of heteroaromatic o-aminoester with formamide afforded furo [2, 3-d] pyrimidin-4 (3H)-one which was then chlorinated with thionyl chloride followed by displacement by …
Number of citations: 13 v2.pjsir.org
F Wahid, C Monneret, D Dauzonne - Chemical and pharmaceutical …, 1999 - jstage.jst.go.jp
A series of about fifty novel 5-arylfuro [2, 3-d] pyrimidine derivatives were synthesized as potential inhibitors of dihydrofolate reductase (DHFR) arising from different species. Weak …
Number of citations: 18 www.jstage.jst.go.jp
H Madkour, O Mostafa, E El-Bordany, A El-Ziaty… - Khimiya (Sofiya …, 2018 - ceeol.com
The previously reported 6-amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano [2, 3-c] pyrazole-5-carbonitrile 1 was prepared and utilized as a precursor for novel heterocycles such …
Number of citations: 4 www.ceeol.com
M Kidwai, S Rastogi, R Venkataramanan - Bulletin of the Chemical …, 2003 - journal.csj.jp
An environmentally benign approach to the synthesis of furopyrimidin-4(3H)-one under microwave irradiation (MWI) using an inorganic solid support for catalytic activity as well as an …
Number of citations: 34 www.journal.csj.jp

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